molecular formula C20H19N3S B14996843 N-(2-ethyl-6-methylphenyl)-6-phenylimidazo[2,1-b][1,3]thiazol-5-amine

N-(2-ethyl-6-methylphenyl)-6-phenylimidazo[2,1-b][1,3]thiazol-5-amine

Cat. No.: B14996843
M. Wt: 333.5 g/mol
InChI Key: VATXLHDWXLFARS-UHFFFAOYSA-N
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Description

N-(2-ethyl-6-methylphenyl)-6-phenylimidazo[2,1-b][1,3]thiazol-5-amine is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles. This compound is characterized by its unique structure, which includes an imidazo[2,1-b][1,3]thiazole core substituted with phenyl and 2-ethyl-6-methylphenyl groups. The presence of these substituents imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethyl-6-methylphenyl)-6-phenylimidazo[2,1-b][1,3]thiazol-5-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Imidazo[2,1-b][1,3]thiazole Core: This step involves the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethyl-6-methylphenyl)-6-phenylimidazo[2,1-b][1,3]thiazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the imidazo[2,1-b][1,3]thiazole core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Aryl halides in the presence of palladium catalysts for cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(2-ethyl-6-methylphenyl)-6-phenylimidazo[2,1-b][1,3]thiazol-5-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of N-(2-ethyl-6-methylphenyl)-6-phenylimidazo[2,1-b][1,3]thiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or disrupt the function of DNA topoisomerases, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine
  • 4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-N-(2-methylphenyl)-1,3-thiazol-2-amine
  • 2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide

Uniqueness

N-(2-ethyl-6-methylphenyl)-6-phenylimidazo[2,1-b][1,3]thiazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H19N3S

Molecular Weight

333.5 g/mol

IUPAC Name

N-(2-ethyl-6-methylphenyl)-6-phenylimidazo[2,1-b][1,3]thiazol-5-amine

InChI

InChI=1S/C20H19N3S/c1-3-15-11-7-8-14(2)17(15)21-19-18(16-9-5-4-6-10-16)22-20-23(19)12-13-24-20/h4-13,21H,3H2,1-2H3

InChI Key

VATXLHDWXLFARS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1NC2=C(N=C3N2C=CS3)C4=CC=CC=C4)C

Origin of Product

United States

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